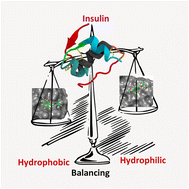Structural modulation of insulin by hydrophobic and hydrophilic molecules†
RSC Advances Pub Date: 2023-11-21 DOI: 10.1039/D3RA06647A
Abstract
In the bloodstream, insulin interacts with various kinds of molecules, which can alter its structure and modulate its function. In this work, we have synthesized two molecules having extremely hydrophilic and hydrophobic side chains. The effects of hydrophilic and hydrophobic molecules on the binding with insulin have been investigated through a multi-spectroscopic approach. We found that hydrophilic molecules have a slightly higher binding affinity towards insulin. Insulin can bind with the hydrophilic molecules as it binds glucose. The high insulin binding affinity of a hydrophobic molecule indicates its dual nature. The hydrophobic molecule binds at the hydrophobic pocket of the insulin surface, where hydrophilic molecules interact at the polar surface of the insulin. Such binding with the hydrophobic molecule perturbs strongly the secondary structure of the insulin much more in comparison to hydrophilic molecules. Therefore, the stability of insulin decreases in the presence of hydrophobic molecules.


Recommended Literature
- [1] Contents list
- [2] Catalyst design insights from modelling a titanium-catalyzed multicomponent reaction†
- [3] Side chain elongation causes a change from enthalpy driven to entropy driven binding in the molecular recognition of tetraanionic peptidesElectronic supplementary information (ESI) available: isothermal titration calorimetry, 1HNMR and NOE data. See http://www.rsc.org/suppdata/cc/b0/b003728l/
- [4] Front cover
- [5] A nitric oxide quantitative assay by a glyceraldehyde 3-phosphate dehydrogenase/phosphoglycerate kinase/firefly luciferase optimized coupled bioluminescent assay†
- [6] Benchmarking methods of enhanced heavy oil recovery using a microscaled bead-pack
- [7] Two-phase oxidation of toluene derivatives by dioxygen using the 3-cyano-1-decylquinolinium ion as a photocatalyst†
- [8] New books
- [9] Energy dependent XPS measurements on thin films of a poly(vinyl methyl ether)/polystyrene blend concentration profile on a nanometer resolution to understand the behavior of nanofilms†
- [10] Photoluminescence properties of multilayer oxide films intercalated with rare earth ions by the layer-by-layer technique†

Journal Name:RSC Advances
Research Products
-
CAS no.: 94-67-7
-
CAS no.: 92-36-4
-
CAS no.: 111-58-0
-
CAS no.: 103-76-4
-
4-Tert-Butyl-2,6-dinitrophenol
CAS no.: 4097-49-8
-
4-Hydroxy-3-methoxybenzonitrile
CAS no.: 4421-08-3









